3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine
CAS No.: 1251143-96-0
Cat. No.: VC0179186
Molecular Formula: C8H14N4
Molecular Weight: 166.228
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251143-96-0 |
|---|---|
| Molecular Formula | C8H14N4 |
| Molecular Weight | 166.228 |
| IUPAC Name | 3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine |
| Standard InChI | InChI=1S/C8H14N4/c9-5-1-2-7-10-8(12-11-7)6-3-4-6/h6H,1-5,9H2,(H,10,11,12) |
| Standard InChI Key | BYVMDDKNSVCZEG-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NNC(=N2)CCCN |
Introduction
Physical and Chemical Properties
Basic Identification and Composition
The compound 3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine is uniquely identified through several standard chemical identifiers. The following table summarizes the key identification parameters:
Molecular and Structural Properties
The molecular structure of 3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine incorporates several important structural features that influence its chemical behavior and potential biological activity. These properties are summarized in the following table:
The relatively balanced lipophilicity (XLogP3-AA value of 0.3) suggests a compound with moderate water solubility while maintaining some ability to penetrate lipid membranes, which is often a desirable characteristic for drug candidates . The presence of multiple hydrogen bond donors and acceptors (2 and 3, respectively) enables the molecule to form favorable interactions with biological targets, potentially influencing its pharmacological properties.
The moderate topological polar surface area (67.6 Ų) falls within a range often associated with good membrane permeability while maintaining sufficient hydrophilicity for aqueous solubility . The rotatable bond count of 4 suggests a molecule with reasonable conformational flexibility, which may influence its ability to adopt favorable binding orientations when interacting with biological macromolecules.
Tautomerism and Structural Variability
Triazole Ring Tautomerism
An important characteristic of the 1,2,4-triazole system present in this compound is its ability to exist in multiple tautomeric forms. Research on related triazole compounds has demonstrated that these heterocycles can undergo annular prototropic tautomerism, involving the migration of protons around the ring system . This tautomerism can significantly influence the physical, chemical, and biological properties of triazole-containing compounds.
Structure-Activity Considerations
The presence of the cyclopropyl group attached to the triazole ring represents a distinctive structural feature that may confer specific biological properties to this compound. Cyclopropyl groups are known to influence the metabolic stability and target selectivity of drug molecules, often serving as bioisosteres for other functional groups while providing enhanced metabolic protection.
The propan-1-amine side chain introduces a basic nitrogen center that can participate in ionic interactions and hydrogen bonding with biological targets . This flexible chain may also allow the molecule to adapt its conformation to optimize binding interactions. The combination of the rigid cyclopropyl group and the flexible amine-terminated chain creates a molecule with an interesting balance of structural rigidity and conformational adaptability, potentially contributing to selective interactions with biological targets.
The relatively high cost for small quantities suggests that this compound is primarily produced for specialized research applications rather than large-scale industrial purposes. The price point may reflect the complexity of synthesis, purification requirements, or limited demand in the current market .
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